(R)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione
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Overview
Description
®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this class are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in the production of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione typically involves the reaction of an appropriate oxazolidine precursor with benzyl alcohol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones or other oxidized products.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions where the benzyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines.
Scientific Research Applications
®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-((Benzyloxy)methyl)oxazolidine-2,5-dione
- 4-((Benzyloxy)methyl)oxazolidine-2,5-dione (racemic mixture)
- Other oxazolidine derivatives with different substituents
Uniqueness
®-4-((Benzyloxy)methyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(4R)-4-(phenylmethoxymethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c13-10-9(12-11(14)16-10)7-15-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChI Key |
QZLBNGOHDLVJAW-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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